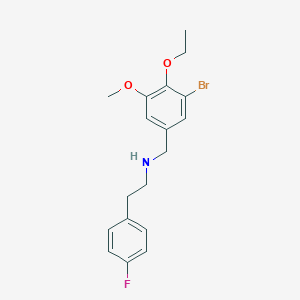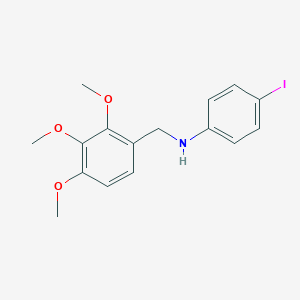![molecular formula C22H26ClN3O3 B283336 2-(4-chlorophenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B283336.png)
2-(4-chlorophenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as "TAK-659" and belongs to the class of drugs known as kinase inhibitors.
Mécanisme D'action
The mechanism of action of TAK-659 involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. This leads to the disruption of downstream signaling pathways, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit tumor growth in various cancer models, including lymphoma, leukemia, and solid tumors. Additionally, TAK-659 has been shown to enhance the anti-tumor activity of other chemotherapy agents, such as rituximab and doxorubicin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TAK-659 is its potency and selectivity for various kinases. This makes it an attractive candidate for cancer therapy, as it can target multiple signaling pathways involved in cancer growth and survival. However, one of the limitations of TAK-659 is its potential toxicity, as it can also inhibit kinases that are involved in normal cellular functions.
Orientations Futures
There are several future directions for the research and development of TAK-659. One potential area of research is the identification of biomarkers that can predict response to TAK-659 therapy. Additionally, the combination of TAK-659 with other chemotherapy agents or immunotherapies is an area of active investigation. Finally, the development of TAK-659 analogs with improved potency and selectivity is another potential area of research.
Méthodes De Synthèse
The synthesis of TAK-659 involves the reaction of 2-(4-chlorophenoxy) acetic acid with 2-(4-isobutyryl-1-piperazinyl)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified and characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be a potent inhibitor of various kinases, including spleen tyrosine kinase (SYK), Bruton's tyrosine kinase (BTK), and interleukin-2-inducible T-cell kinase (ITK). These kinases are involved in various signaling pathways that are critical for the growth and survival of cancer cells.
Propriétés
Formule moléculaire |
C22H26ClN3O3 |
|---|---|
Poids moléculaire |
415.9 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C22H26ClN3O3/c1-16(2)22(28)26-13-11-25(12-14-26)20-6-4-3-5-19(20)24-21(27)15-29-18-9-7-17(23)8-10-18/h3-10,16H,11-15H2,1-2H3,(H,24,27) |
Clé InChI |
FNFIXCIAMCSPEF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl |
SMILES canonique |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283253.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide](/img/structure/B283254.png)
![4-{[4-(Allyloxy)-3-chloro-5-methoxybenzyl]amino}benzenesulfonamide](/img/structure/B283255.png)
![N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B283257.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283258.png)
![N-{[2-(benzyloxy)-1-naphthyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B283259.png)
![N-[2-(benzyloxy)-5-chlorobenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B283260.png)
![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzyl]-N-(4-pyridinylmethyl)amine](/img/structure/B283261.png)
![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B283263.png)
![N-tert-butyl-2-(2-ethoxy-4-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B283264.png)
![N-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}-N-(2-thienylmethyl)amine](/img/structure/B283266.png)


![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3,4-dimethoxybenzamide](/img/structure/B283274.png)